molecular formula C21H32BNO6 B3126567 (R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester CAS No. 335030-24-5

(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester

Cat. No.: B3126567
CAS No.: 335030-24-5
M. Wt: 405.3 g/mol
InChI Key: OGZJASWLLYAZIA-MRXNPFEDSA-N
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Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent. The Boc group serves as a protective moiety for the amine during synthetic processes, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry for biaryl bond formation . The methyl ester enhances solubility in organic solvents, facilitating purification and handling. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly protease inhibitors and boron neutron capture therapy (BNCT) agents .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO6/c1-19(2,3)27-18(25)23-16(17(24)26-8)13-14-9-11-15(12-10-14)22-28-20(4,5)21(6,7)29-22/h9-12,16H,13H2,1-8H3,(H,23,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZJASWLLYAZIA-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335030-24-5
Record name methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H30BNO6
  • Molecular Weight : 391.3 g/mol
  • IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

The compound's mechanism of action is primarily linked to its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a crucial enzyme involved in various cellular processes including metabolism and cell survival. Inhibition of this enzyme has been associated with anti-inflammatory effects and neuroprotective properties.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced models. This suggests its potential utility in treating inflammatory diseases.

ParameterResult
Cytokine InhibitionIL-6 and TNF-α reduction
NO ProductionSignificantly reduced
Model UsedLPS-induced inflammation

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound exhibited low cytotoxicity across a range of concentrations (0.1 to 100 µM), indicating a favorable safety profile for further development.

Cell LineIC50 (µM)Notes
HT-22>100No significant cytotoxicity
BV-2>10Minimal effects on cell viability

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    A study investigated the neuroprotective effects of GSK-3β inhibitors similar to the compound in Alzheimer's disease models. The results indicated that these inhibitors could prevent neuronal death and promote cognitive function recovery.
  • Inflammatory Response Modulation :
    Another study highlighted the compound's ability to modulate inflammatory responses in microglial cells. The findings suggested that it could serve as a therapeutic agent for neuroinflammatory disorders.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of Boc-protected amino acid esters with aromatic boronate or halogen substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituent on Phenyl Boronate Group Molecular Weight (g/mol) Key Applications
Target Compound 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl) Yes 405.3 (calculated) Suzuki coupling, drug intermediates
(S)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate () 4-Iodo No 463.2 Radiopharmaceuticals, halogenation reactions
2-(4-sec-butyl-phenyl)-propionic acid-pyrolidino-3-yl-carbamoyl methyl ester () 4-sec-butyl No 386.5 NSAID derivatives, anti-inflammatory research
[Compound from ] 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl) Yes 453.2 Glycosidase inhibition, anticancer studies
(R)-3-(Boc-amino)-2-phenylpropionic acid () Phenyl (no substituent) No 279.3 Peptide synthesis, chiral building block

Key Observations:

  • Boronate vs. Halogen Substituents: The target compound’s boronate group enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas iodinated analogs () are suited for nucleophilic substitution or radiopharmaceutical labeling .
  • Steric and Electronic Effects: The 4,4,5,5-tetramethyl-dioxaborolane group enhances stability and lipophilicity compared to unsubstituted phenyl rings, improving membrane permeability in drug candidates .
  • Ester vs. Carboxylic Acid: Methyl esters (target compound, ) offer better solubility in organic solvents than free acids (), simplifying synthetic workflows .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing (R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester?

  • Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A typical protocol involves coupling a tert-butoxycarbonyl (Boc)-protected amino acid derivative with a pinacol boronate-substituted aryl halide using Pd catalysts (e.g., PdCl₂(dppf)) and bases like Na₂CO₃ in polar aprotic solvents (e.g., DMF or DME) . For example, evidence from a multi-step synthesis of similar boronate esters highlights the use of allylation and reductive amination steps under controlled temperatures (−78°C to RT) .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the Boc-protected amine, methyl ester, and boronate moieties. For instance, a δ ~1.50 ppm singlet in ¹H NMR corresponds to the Boc group’s tert-butyl protons .
  • LC-MS : Used to confirm molecular weight (e.g., [M+H]⁺ peaks) and detect intermediates. Evidence shows LC-MS data with fragmentation patterns (e.g., loss of Boc or pinacol groups) .
  • Optical Rotation : Specific rotation ([α]D) measurements validate the (R)-configuration, as seen in similar chiral amino acid derivatives .

Q. What are the primary research applications of this compound in academic settings?

  • Applications :

  • Drug Discovery : Acts as a boronate-containing intermediate for synthesizing protease inhibitors or kinase-targeting molecules via Suzuki coupling .
  • Peptide Modification : The Boc-protected amino acid ester is used to introduce boronate handles into peptides for studying protein-ligand interactions .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) influence the yield and stereoselectivity of the Suzuki coupling step?

  • Experimental Insights :

  • Solvent Effects : DME or THF enhances Pd catalyst activity compared to DMF, reducing side reactions .
  • Catalyst Optimization : PdCl₂(dppf)·CH₂Cl₂ at 0.5–1 mol% loadings balances cost and efficiency, with higher loadings (7 equiv) accelerating allylation steps .
  • Temperature Control : Low temperatures (−78°C) minimize racemization in chiral intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester

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